molecular formula C11H14ClNO2 B2831488 (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049755-65-8

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2831488
CAS No.: 1049755-65-8
M. Wt: 227.69
InChI Key: UDMOMQDXMDMSAV-BAUSSPIASA-N
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Description

(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl It is a hydrochloride salt of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid, which is a chiral molecule with specific stereochemistry

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with phenylpyrrolidine as the starting material.

  • Chiral Resolution: The chiral centers in the molecule require specific methods to ensure the correct stereochemistry. This can be achieved through chiral resolution techniques or asymmetric synthesis.

  • Carboxylation Reaction: The phenylpyrrolidine undergoes a carboxylation reaction to introduce the carboxylic acid group. This can be done using reagents like carbon dioxide under high pressure and temperature.

  • Hydrochloride Formation: The carboxylic acid is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining the stereochemistry of the compound. Large-scale reactors and purification systems are used to produce the compound in bulk.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions can occur at the phenyl ring or the pyrrolidine ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, or carboxylic acids.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Halogenated compounds or other functionalized derivatives.

Properties

IUPAC Name

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMOMQDXMDMSAV-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its applications include:

  • Analgesics and Anti-inflammatory Drugs : The compound is involved in developing pain management medications, enhancing therapeutic options for patients suffering from chronic pain conditions .
  • Chiral Synthesis : Due to its chiral nature, it is valuable in asymmetric synthesis, allowing for the creation of more selective drugs with reduced side effects compared to non-chiral counterparts .

Neuroscience Research

In neuroscience, (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is utilized to explore neurotransmitter systems. Its roles include:

  • Investigating Depression and Anxiety : Researchers use this compound to gain insights into the underlying mechanisms of mood disorders and to identify potential therapeutic targets .
  • Anticonvulsant Properties : Studies have demonstrated its significant anticonvulsant effects in animal models, highlighting its potential for treating epilepsy .

Biochemical Assays

The compound is also employed in various biochemical assays, where it is used to evaluate:

  • Enzyme Activity : It helps researchers understand metabolic pathways and drug interactions by assessing how enzymes interact with this compound .
  • Receptor Binding Studies : The compound's ability to bind to specific receptors provides insights into its biological activity and potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Anticonvulsant Activity

Research has shown that this compound can significantly modulate GABAergic transmission, which is crucial for its anticonvulsant effects. This mechanism was highlighted in studies assessing various pyrrolidine derivatives .

Inhibition of Bacterial Secretion Systems

Related compounds have demonstrated the ability to inhibit Type III secretion systems in bacteria, suggesting potential applications in antimicrobial therapy against resistant strains .

Comparative Studies

Comparative analyses with structurally similar compounds revealed that variations in substituents significantly affect biological activity. For instance, different side chains altered receptor binding affinities and enzyme interactions, underscoring the importance of structural optimization in drug development .

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid HClPyrrolidine ring with phenyl groupAnticonvulsant propertiesHydrochloride form enhances solubility
4-Phenylpyrrolidine-3-carboxylic acidPyrrolidine ring with carboxylic acidEnzyme interactionDifferent stereochemistry affects activity
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate HClAltered methylation patternPotentially different receptor interactionsUnique methylation alters binding affinity

Mechanism of Action

The mechanism by which (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

  • (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of the compound, with opposite stereochemistry.

  • 3-Phenylpyrrolidine: A related compound without the carboxylic acid group.

  • 4-Phenylpyrrolidine-3-carboxylic acid: The free acid form without the hydrochloride salt.

Uniqueness: (3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can lead to different biological and chemical properties compared to its enantiomer and related compounds. This specificity can be crucial in applications such as drug development and organic synthesis.

Biological Activity

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H13ClNO2C_{11}H_{13}ClNO_2 and a molecular weight of approximately 245.68 g/mol. Its structure includes a pyrrolidine ring with a phenyl group and a carboxylic acid functional group, which contribute to its reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and bioavailability in biological systems .

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Modulation : The compound can act as an inhibitor or modulator of specific enzymes, influencing biochemical pathways critical for cellular functions .
  • Receptor Interaction : It has been shown to interact with metabotropic glutamate receptors (mGluR2/3), which play essential roles in neurotransmitter release regulation . This interaction suggests potential applications in treating neurological disorders.

1. Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly glutamate pathways. Its agonistic action at mGluR2/3 receptors could enhance synaptic plasticity and cognitive functions, making it a candidate for further studies in neurodegenerative diseases .

2. Antimicrobial Properties

Preliminary studies have suggested that derivatives of this compound may exhibit antimicrobial activity. For instance, related compounds have shown effectiveness against resistant strains of pathogens, indicating potential for development into new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity Description Reference
Neurotransmitter ModulationActs as an agonist at mGluR2/3 receptors, influencing glutamate release
Antimicrobial ActivityExhibits potential against resistant microbial strains
Enzyme InhibitionModulates enzyme activity affecting metabolic pathways

Research Highlights

  • Neuropharmacological Studies : In vitro studies demonstrated that the compound enhances synaptic responses mediated by mGluR2/3 receptors, suggesting its role in cognitive enhancement and potential treatment for conditions like Alzheimer's disease.
  • Antimicrobial Research : A study evaluated the efficacy of related pyrrolidine derivatives against various bacterial strains, showing promising results that warrant further investigation into their mechanisms and therapeutic applications.

Q & A

Q. How does the (3S,4R) stereochemistry influence the biological activity of this compound?

The (3S,4R) configuration determines spatial orientation of functional groups, enabling selective interactions with chiral biological targets (e.g., enzymes or receptors). Techniques like X-ray crystallography (e.g., orthogonal crystal lattice parameters in ) and circular dichroism (CD) spectroscopy are critical for confirming stereochemical integrity. Molecular docking simulations () can predict binding affinity differences between enantiomers, explaining variations in activity.

Q. What are common synthetic routes for (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride?

Synthesis typically involves multi-step processes, such as ring-closing metathesis or enantioselective catalysis. For example, highlights methods for analogous pyrrolidine derivatives, including diastereomeric resolution using chiral auxiliaries. Hydrochloride salt formation (via HCl treatment) enhances solubility, as noted in and .

Q. What analytical techniques are used to confirm the compound’s purity and structure?

  • HPLC/Chiral GC : Ensures enantiomeric purity ().
  • NMR Spectroscopy : Assigns stereochemistry via coupling constants ().
  • Mass Spectrometry : Validates molecular weight ( ).
  • X-ray Diffraction : Resolves crystal structure and hydrogen-bonding networks ().

Q. How does the hydrochloride salt form affect solubility and formulation?

The hydrochloride salt improves aqueous solubility by introducing ionic interactions, critical for in vitro assays ( ). Solubility can be quantified via shake-flask methods or computational tools like Hansen solubility parameters.

Q. What safety precautions are required when handling this compound?

Refer to hazard statements (H302, H312, H332) in . Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere ( ). Neutralize spills with sodium bicarbonate.

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Enantioselective catalysis (e.g., asymmetric hydrogenation) or kinetic resolution using chiral catalysts () can minimize racemization. Monitor reaction kinetics via in situ FTIR or polarimetry. notes the use of LiAlH₄ for selective reductions in similar compounds.

Q. What strategies resolve contradictions in bioactivity data across different assays?

Contradictions may arise from assay-specific conditions (e.g., pH, ionic strength). Validate results using orthogonal methods:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics ().
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Functional Assays : Compare enzyme inhibition (IC₅₀) vs. cellular activity (EC₅₀) ().

Q. How do alternative salt forms (e.g., dihydrochloride) impact pharmacological profiles?

Dihydrochloride salts () may enhance solubility but alter pharmacokinetics (e.g., bioavailability). Compare log P values and dissolution rates using biorelevant media (e.g., FaSSIF/FeSSIF).

Q. What intermolecular interactions stabilize the crystal structure of this compound?

reveals a hydrogen-bonding network involving chloride ions (as acceptors) and hydroxyl/ammonium groups (as donors). Polar regions form bilayers along the c-axis, while nonpolar side chains stabilize hydrophobic interactions.

Q. How does molecular docking predict target engagement compared to experimental data?

Docking simulations (e.g., AutoDock Vina) model ligand-receptor interactions but may overlook solvation effects. Validate predictions with mutagenesis (e.g., alanine scanning) or cryo-EM (). For example, pyridinyl-substituted analogs in show divergent receptor affinities due to steric clashes not predicted in silico.

Methodological Considerations Table

TechniqueApplicationExample from Evidence
X-ray CrystallographyStructural determinationOrthogonal lattice parameters (a=5.268 Å, b=6.786 Å, c=46.941 Å)
High-Throughput ScreeningBioactivity profilingEnzyme inhibition assays for pyridinyl analogs
Chiral HPLCEnantiopurity analysisSeparation of (3S,4R) vs. (3R,4S) diastereomers
Molecular Dynamics (MD)Solubility predictionSimulated hydration free energy of hydrochloride salt

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